[3-(furan-2-yl)-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl]-phenylmethanone
Description
Properties
CAS No. |
657415-34-4 |
|---|---|
Molecular Formula |
C16H13N3O2 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
[3-(furan-2-yl)-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl]-phenylmethanone |
InChI |
InChI=1S/C16H13N3O2/c20-16(11-5-2-1-3-6-11)19-9-12-13(10-19)17-18-15(12)14-7-4-8-21-14/h1-8H,9-10H2,(H,17,18) |
InChI Key |
MNKGXXJNSAZECD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1C(=O)C3=CC=CC=C3)NN=C2C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Core Pyrrolopyrazole Synthesis
The pyrrolo[3,4-c]pyrazole scaffold is critical. Key methods include cyclization reactions and multicomponent approaches.
Cyclization of Formylated Pyrazoles
A common route involves formylation of pyrazoles followed by cyclization with amines. For example:
- Reagents : POCl₃, DMF (as formylating agents).
- Conditions : Reflux in DCE for 18 hours.
- Yield : 85–86% for ethyl 5-chloro-4-formyl-1-(aryl)-1H-pyrazole-3-carboxylate derivatives.
- Next Steps : Cyclization with furan-containing amines to form the pyrrolopyrazole core.
Table 1: Formylation Conditions for Pyrazole Derivatives
| Reagent | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| POCl₃, DMF | DCE | Reflux | 18 h | 85–86% | |
| POCl₃ | DCE | Reflux | 18 h | 86% |
Introduction of the Benzoyl Group
The benzoyl moiety can be introduced via acylation, nucleophilic substitution, or coupling.
Friedel-Crafts Acylation
For pyrrolopyrazoles with activated positions:
Nucleophilic Acyl Substitution
If the pyrrolopyrazole intermediate bears a leaving group (e.g., Cl):
- Reagents : Benzoyl sodium, DMF.
- Conditions : 110°C for 15 h.
- Yield : ~10% (low efficiency noted in analogous couplings).
Table 3: Acylation Strategies
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Friedel-Crafts | Benzoyl chloride, AlCl₃ | Not reported | |
| Nucleophilic Substitution | Benzoyl sodium, DMF, 110°C | ~10% |
Furan Substituent Incorporation
The furan group is typically introduced early in synthesis, often via:
Key Challenges and Considerations
- Regioselectivity : Cyclization steps may require directing groups to ensure correct pyrrolopyrazole formation.
- Solvent Choice : Polar aprotic solvents (DCE, DMF) enhance reaction rates but may affect yields.
- Catalyst Toxicity : Lewis acids (Yb(OTf)₃, Sc(OTf)₃) require careful handling and quenching.
Proposed Synthetic Pathway
A plausible route combines formylation, cyclization, and acylation:
Experimental Data Gaps
No direct synthesis of this compound is reported. However, extrapolation from analogous methods (e.g., pyrrolo[3,4-b]pyridin-5-ones, dihydropyrrolopyrazolones) suggests feasible strategies. Further optimization is required to improve yields and reduce steps.
Chemical Reactions Analysis
Types of Reactions
[3-(furan-2-yl)-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl]-phenylmethanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds with similar structures to [3-(furan-2-yl)-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl]-phenylmethanone exhibit anticancer properties. For instance, derivatives of pyrrolo[3,4-c]pyrazoles have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that these compounds can disrupt the microtubule dynamics in cancer cells, leading to cell cycle arrest and apoptosis .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Similar pyrazole derivatives have been synthesized and tested against a range of bacterial and fungal pathogens. These studies revealed promising results, suggesting that the furan moiety enhances the biological activity by improving solubility and facilitating interaction with microbial targets .
Material Science
Organic Electronics
Due to its unique electronic properties, [3-(furan-2-yl)-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl]-phenylmethanone is being explored for applications in organic electronics. Its ability to act as a charge transport material makes it suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells. Research indicates that incorporating such compounds can improve the efficiency and stability of these devices .
Case Study 1: Anticancer Activity Evaluation
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrrolo[3,4-c]pyrazoles and evaluated their anticancer activities against breast cancer cell lines. The study found that specific substitutions on the phenyl ring significantly enhanced cytotoxicity compared to the parent compound .
Case Study 2: Antimicrobial Screening
A comprehensive screening of various furan-containing pyrazoles was conducted against Gram-positive and Gram-negative bacteria. The results indicated that compounds with the furan moiety exhibited higher inhibition zones compared to their non-furan counterparts, suggesting a structure-activity relationship that favors the inclusion of furan in antimicrobial agents .
Mechanism of Action
The mechanism of action of [3-(furan-2-yl)-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl]-phenylmethanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. This can lead to the suppression of cancer cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
Core Structure Variations
The pyrrolo[3,4-c]pyrazole scaffold is versatile in medicinal chemistry. Examples include:
- Omarigliptin (): A dipeptidyl peptidase-4 (DPP-4) inhibitor with a 4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl group substituted with difluorophenyl and methylsulfonyl moieties. Its weekly dosing regimen highlights the scaffold's metabolic stability .
- RWJ-416457 (): An antibiotic with a dihydro-pyrrolo[3,4-c]pyrazol-5-yl group linked to a fluorophenyl-oxazolidinone. This demonstrates the core's adaptability to diverse therapeutic targets .
Key Insight: The target compound’s phenylmethanone substituent may enhance π-π stacking interactions in binding sites, contrasting with omarigliptin’s sulfonyl group, which improves solubility .
Furan-Substituted Analogs
Furan rings are common in bioactive compounds due to their electron-rich nature. Relevant examples:
- Compound 25 (): 3-(Furan-2-yl)-5-methyl-2-(p-tolyl)pyrrolo[3,4-c]pyrazole-4,6-dione. Synthesized via microwave-assisted Suzuki coupling (76% yield, m.p. 172–174°C). The furan-2-yl group likely enhances reactivity in cross-coupling reactions .
- Compound 7 (): 4-(3-(Furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)aniline. Exhibited anti-inflammatory activity (IC50 = 419.05 µg/mL), suggesting furan’s role in modulating activity .
Methanone Derivatives
Methanone groups influence electronic properties and binding interactions:
- Methanone, (4,5-dihydro-5-phenyl-1H-pyrazol-1-yl)[4-(trifluoromethyl)phenyl]- (): The trifluoromethyl group increases lipophilicity and metabolic resistance, contrasting with the target compound’s phenyl group .
- Compound 29 (): Features a 4-methoxybenzyl group. The methoxy substituent enhances solubility compared to phenylmethanone .
Electronic Effects: Phenylmethanone’s electron-withdrawing nature may reduce nucleophilic susceptibility compared to electron-donating groups like methoxy.
Comparative Data Table
Biological Activity
The compound [3-(furan-2-yl)-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl]-phenylmethanone represents a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular structure of [3-(furan-2-yl)-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl]-phenylmethanone includes a pyrrolo[3,4-c]pyrazole core with a furan substituent and a phenylmethanone moiety. This structural configuration is significant for its biological activity, as modifications to the core can influence its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds within the pyrrolo[3,4-c]pyrazole class exhibit various biological activities including:
- Antitumor Activity : Several studies have demonstrated that derivatives of pyrrolo[3,4-c]pyrazoles possess antitumor properties. For instance, certain derivatives have shown inhibition of key oncogenic pathways such as BRAF(V600E) and EGFR, which are crucial in cancer proliferation and survival .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial efficacy against various pathogens. Studies have reported that certain pyrazole derivatives exhibit significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .
- Anti-inflammatory Effects : Pyrrolo[3,4-c]pyrazole derivatives have been associated with anti-inflammatory mechanisms, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
The biological activity of [3-(furan-2-yl)-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl]-phenylmethanone is primarily attributed to its ability to modulate specific enzymatic pathways:
- Phosphatase Inhibition : Some studies suggest that compounds in this class may act as phosphatase inhibitors, which are vital in regulating cell signaling pathways related to growth and metabolism .
- Kinase Inhibition : The compound has been implicated in the inhibition of various kinases involved in tumor progression and inflammation. For example, it may inhibit MRCKα kinase, which plays a role in cancer cell migration and invasion .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrrolo[3,4-c]pyrazole derivatives. Key findings include:
| Substituent | Biological Activity | Reference |
|---|---|---|
| Furan group | Enhances anticancer activity | |
| Phenylmethanone | Increases binding affinity to targets | |
| Alkyl substitutions | Modulate solubility and bioavailability |
Case Studies
Several case studies highlight the effectiveness of this compound in various biological assays:
- Antitumor Assays : In vitro studies using cancer cell lines demonstrated that modifications to the furan substituent significantly increased cytotoxicity against breast and prostate cancer cells. The IC50 values ranged from 10 to 30 µM depending on the specific derivative tested .
- Antimicrobial Testing : A series of derivatives were tested against MRSA strains, showing minimum inhibitory concentrations (MICs) as low as 8 µg/mL for the most potent derivatives. This suggests potential for development as therapeutic agents against resistant bacterial infections .
Q & A
Q. What are the optimal synthetic routes for preparing [3-(furan-2-yl)-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl]-phenylmethanone?
Methodological Answer: The compound can be synthesized via cyclocondensation of furan-containing chalcone precursors with hydrazine derivatives. For example:
- Step 1: Prepare a chalcone intermediate (e.g., 1-(1-hydroxynaphthalen-2-yl)-3-(furan-2-yl)prop-2-ene-1-one) by condensing 2-acetyl-1-naphthol with furfuraldehyde under basic conditions (KOH in ethanol) .
- Step 2: React the chalcone with hydrazine hydrate or substituted hydrazines (e.g., phenylhydrazine) in DMF at 60–80°C to form the pyrrolo[3,4-c]pyrazole core .
- Purification: Use column chromatography (ethyl acetate/hexane, 1:4) to isolate the product .
Key Considerations:
- Solvent choice (DMF enhances cyclization efficiency).
- Temperature control to avoid side reactions (e.g., over-oxidation).
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to confirm the furan and pyrrolopyrazole moieties. Aromatic protons typically appear at δ 6.5–8.5 ppm, while dihydropyrrole protons resonate near δ 3.5–4.5 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ peak matching CHNO).
- X-ray Crystallography: Employ SHELXL for single-crystal refinement to resolve stereochemistry and confirm the fused heterocyclic structure .
Data Interpretation Tip:
Cross-validate NMR assignments with computational tools like Multiwfn for electron density mapping .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results?
Methodological Answer:
- Scenario: Discrepancies may arise in proton environments (e.g., dynamic effects in solution vs. static crystal packing).
- Resolution:
Example: If a proton appears as a singlet in NMR but shows multiple contacts in crystallography, consider tautomeric equilibria or solvent interactions.
Q. What mechanistic insights exist for the cyclization step in the synthesis of pyrrolo[3,4-c]pyrazoles?
Methodological Answer:
- Hypothesis: Hydrazine attacks the α,β-unsaturated ketone in the chalcone intermediate, forming a hydrazone that undergoes intramolecular cyclization.
- Experimental Validation:
Parallel Evidence: Similar cyclization mechanisms are observed in pyrazole derivatives formed via hydrazine-mediated pathways .
Q. How do electronic effects of the furan substituent influence the compound’s reactivity?
Methodological Answer:
- Computational Analysis: Use Multiwfn to calculate Fukui indices and electrostatic potential (ESP) surfaces. The furan’s electron-rich oxygen enhances nucleophilic attack at the pyrrole’s C-5 position .
- Experimental Correlation:
- Compare reaction rates with furan vs. thiophene analogs (thiophene’s lower electronegativity alters regioselectivity).
- Modify substituents (e.g., electron-withdrawing groups on furan) to assess impact on cyclization efficiency .
Q. What strategies can identify biological targets for this compound?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to screen against nuclear receptors (e.g., liver X receptor, LXR) due to structural similarity to tetrahydropyrrolopyrazole-based LXR modulators .
- In Vitro Assays:
Basis: The pyrrolo[3,4-c]pyrazole scaffold is privileged in medicinal chemistry for targeting heterodimeric nuclear receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
